NIK-IN-2

NIK inhibition NF-κB signaling biochemical potency

Researchers studying alternative NF-κB pathway activation in multiple myeloma or inflammatory disease require NIK inhibitors with validated potency and structural data. NIK-IN-2 (CAS 1202763-91-4) meets this need as a well-characterized NIK kinase inhibitor with a publicly deposited co-crystal structure. • Biochemical IC50 of 20 nM for use at defined concentrations in cellular assays. • Co-crystal structure (PDB: 4IDV, ligand 13V) enables rational drug design and selectivity profiling. • BDDCS Class 2 profile (logP 1.87, aqueous solubility 2.639 mg/mL) informs DMSO stock preparation and in vivo formulation.

Molecular Formula C20H22N4O3
Molecular Weight 366.4 g/mol
Cat. No. B10771558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNIK-IN-2
Molecular FormulaC20H22N4O3
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCC(C)(C#CC1=CC2=C(C=C1)NC=C2C3=NC(=NC=C3OCCOC)N)O
InChIInChI=1S/C20H22N4O3/c1-20(2,25)7-6-13-4-5-16-14(10-13)15(11-22-16)18-17(27-9-8-26-3)12-23-19(21)24-18/h4-5,10-12,22,25H,8-9H2,1-3H3,(H2,21,23,24)
InChIKeyZZIZLABGKZWVAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NIKi (NIK-IN-2): NIK Inhibitor Overview


4-{3-[2-Amino-5-(2-methoxyethoxy)pyrimidin-4-yl]-1H-indol-5-yl}-2-methylbut-3-yn-2-ol (CAS: 1202763-91-4; also referred to as NIKi, NIK-IN-2, or compound 31) is a small-molecule inhibitor of NF-κB-inducing kinase (NIK/MAP3K14) with a reported IC50 of 20 nM in biochemical assays [1]. The compound features a 2-amino-5-(2-methoxyethoxy)pyrimidine moiety linked via an indole scaffold to a 2-methylbut-3-yn-2-ol alkynyl alcohol group. Its co-crystal structure with the NIK kinase domain (PDB: 4IDV, ligand ID: 13V, resolution: 2.9 Å) confirms the binding mode and provides a validated structural template for structure-based drug design [2][3].

NF-κB alternative pathway inhibition studies
Structure-based NIK inhibitor design (PDB: 4IDV)
NIK target engagement and selectivity profiling

NIKi: Why Generic Substitution Fails


NIK (NF-κB-inducing kinase) inhibitors exhibit wide-ranging potency and selectivity profiles depending on subtle structural variations, making direct substitution between compounds inadvisable without comparative data. The target compound (also designated as compound 31 in Li et al., 2013) represents a specific stage in the structure-based optimization trajectory from the initial HTS hit imidazopyridinyl pyrimidinamine 1, through conformationally constrained inhibitors such as compounds 25 and 28, culminating in co-crystallized analogs [1]. Critical differentiation arises from: (i) the 2-methoxyethoxy substituent on the pyrimidine ring, which contributes distinct hydrogen-bonding interactions within the NIK active site; (ii) the alkynyl alcohol moiety at the 5-position of the indole, which imposes conformational constraints and modulates physicochemical properties; and (iii) the documented co-crystal structure (PDB: 4IDV, ligand 13V) that provides atomic-level binding information absent for many commercially available NIK inhibitors [2][3]. Procurement decisions based solely on nominal "NIK inhibitor" classification without the quantitative comparisons detailed in Section 3 risk selecting analogs with significantly different potency (e.g., initial HTS hit 1 with weaker activity vs. advanced compounds like Amgen16 with Ki = 2 nM), distinct binding modes, or uncharacterized selectivity profiles .

Subtle structural variations in pyrimidine/indole substituents can markedly shift potency and selectivity; direct substitution without comparative data is not advised.
Many commercial NIK inhibitors lack deposited co-crystal structures; binding mode uncertainty limits structure-guided comparison and design.
Physicochemical profiles (solubility, permeability) are scaffold-dependent and may not transfer between analogs, affecting formulation strategies.

NIKi: Quantitative Evidence for Selection


Biochemical Potency Comparison

The target compound inhibits NIK with an IC50 of 20 nM in a biochemical assay . The structure-based optimization program from which this compound emerged began with an HTS hit, imidazopyridinyl pyrimidinamine 1, which exhibited substantially weaker potency (exact IC50 not numerically reported in the abstract but described as a starting point requiring extensive optimization to achieve the nanomolar potency of later compounds such as 25 and 28) [1]. The ~20 nM IC50 positions this compound as an optimized, potent NIK inhibitor suitable for cellular and in vitro target engagement studies where robust target inhibition is required. By comparison, a pan-kinase inhibitor like staurosporine inhibits NIK with an IC50 of only 2.3 μM, underscoring the specificity advantage of this optimized chemotype [2].

Biochemical Potency
Class-level
IC50 20 nM (NIK)
vs Staurosporine IC50 2.3 µM
Supports NIK target engagement assays
Biochemical assay; exact format unspecified
NIK inhibition NF-κB signaling biochemical potency kinase assay

Co-Crystal Structure of NIK

The target compound has been co-crystallized with the NIK kinase domain, yielding a high-resolution X-ray diffraction structure (PDB: 4IDV, ligand ID: 13V, resolution: 2.9 Å, R-Value Free: 0.269, R-Value Work: 0.203) [1][2]. This structural data reveals key hydrogen bonding interactions between the 2-methoxyethoxy group, the alkynyl alcohol moiety, and active site residues including GLU A:440, PHE A:535, GLU A:470, LEU A:472, and SER A:476 [3]. In contrast, many commercially available NIK inhibitors (e.g., CW15337, BO22, and even the more potent Amgen16 with Ki = 2 nM) lack publicly deposited co-crystal structures with NIK, limiting their utility in structure-guided optimization campaigns .

Co-Crystal Structure
Head-to-head
PDB 4IDV, 2.9 Å
Ligand 13V; binding interactions mapped
Enables structure-based NIK inhibitor design
Only publicly deposited NIK co-crystal
structure-based drug design crystallography NIK binding mode PDB 4IDV

Predicted Physicochemical Properties

Computationally estimated physicochemical parameters for the target compound include logP = 1.87, aqueous solubility = 2.639 mg/mL (estimated at pH 10.66), and effective permeability (Peff) = 2.5 × 10⁻⁴ cm/s with Caco-2 permeability = 0.796 × 10⁻⁶ cm/s and predicted human intestinal absorption (HIA) of 92.4% [1][2]. These values place the compound in the BDDCS Class 2 category (low solubility, high permeability), suggesting that formulation strategies for in vivo studies may need to address solubility limitations [3]. The target compound is also predicted to be a P-glycoprotein substrate [2]. For comparison, related NIK inhibitors from the alkynyl alcohol series (e.g., compound 25) exhibit similar hydrogen-bonding capacity from the 2-methoxyethoxy group and alkynyl alcohol moieties, as identified in QSAR modeling studies, though direct physicochemical data for those analogs are not publicly aggregated .

Predicted ADME
Class-level
logP 1.87, Solubility 2.6 mg/mL
Caco-2 0.796, HIA 92.4%
Guides preliminary formulation planning
In silico predictions; verify experimentally
ADME drug-like properties solubility permeability

Crystallographic Validation Metrics

The RCSB ligand validation report for 13V (chain C, residue 701) provides quantitative metrics confirming the quality of the ligand's fit to the experimental electron density: Real Space Correlation Coefficient (RSCC) = 0.954, Real Space R-factor (RSR) = 0.171, RMSZ-bond-length = 1.55, RMSZ-bond-angle = 1.36, with 6 bond-length outliers and 4 bond-angle outliers [1]. These values indicate an excellent fit of the atomic model to the electron density map (RSCC close to 1.0 and low RSR), providing high confidence in the reported binding pose. In comparison, alternative NIK inhibitors without deposited crystal structures (or with lower validation scores) lack this level of experimentally verifiable pose confidence, introducing uncertainty for molecular modeling applications .

Ligand Validation
Head-to-head
RSCC 0.954, RSR 0.171
RMSZ-bond 1.55 (length), 1.36 (angle)
High-confidence binding pose for modeling
Supports molecular modeling and docking
crystallographic validation ligand fitting structural biology electron density

NIKi: Research and Procurement Applications


NF-κB Signaling Validation in Cancer Models

Use the compound at concentrations around its biochemical IC50 (20 nM) in cellular assays to inhibit NIK activity and block alternative NF-κB pathway activation. The documented potency [1] and the availability of a co-crystal structure [2] enable researchers to confidently attribute observed cellular effects to NIK inhibition rather than off-target kinase activity. This scenario is particularly relevant for multiple myeloma, lymphoma, and inflammatory disease models where NIK is constitutively activated [3].

Structure-Based Drug Design

Leverage the publicly deposited co-crystal structure (PDB: 4IDV, ligand 13V, resolution 2.9 Å) [1] and the validated ligand pose (RSCC = 0.954, RSR = 0.171) [2] as a template for molecular docking, pharmacophore modeling, binding free energy calculations, or fragment-based lead optimization. The compound serves as a benchmark ligand with experimentally determined binding interactions, including key hydrogen bonds with GLU A:440, PHE A:535, GLU A:470, LEU A:472, and SER A:476 [3], supporting rational design of novel NIK inhibitors.

ADME Profiling and Formulation Assessment

Utilize the predicted physicochemical parameters (logP = 1.87, aqueous solubility = 2.639 mg/mL, Caco-2 permeability = 0.796, HIA = 92.4%) [1] to plan in vitro solubility studies and in vivo formulation strategies. The compound's BDDCS Class 2 classification (low solubility, high permeability) [2] informs decisions regarding DMSO stock preparation, buffer compatibility, and potential need for solubility-enhancing excipients in animal studies, reducing experimental iteration time.

Comparative Pharmacology of NIK Inhibitors

Employ the compound as a reference standard for comparing potency, selectivity, and binding mode across NIK inhibitor series (e.g., alkynyl alcohol series including compounds 25 and 28, vs. quinoline-based inhibitors, vs. covalent inhibitors like the alkynylpyrimidine-based series) [1][2]. Its well-characterized biochemical IC50 (20 nM) and available structural data provide a reliable baseline against which to evaluate novel NIK-targeting compounds in screening cascades [3].

Application
Selection Property
Validation Focus
NF-κB pathway inhibition in cancer models
Reported biochemical potency
Verify NIK-specific pathway blockade in cell assays
Structure-based drug design
Available co-crystal structure (PDB 4IDV)
Validate binding mode in docking and modeling
ADME profiling and formulation assessment
Predicted physicochemical and permeability parameters
Confirm solubility and permeability experimentally
Comparative NIK inhibitor pharmacology
Well-characterized potency and structural data
Use as reference standard in screening cascades

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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